16-Anhydro Digitalin is a cardiac glycoside derived from the plant Digitalis purpurea, commonly known as foxglove. This compound is notable for its medicinal properties, particularly in the treatment of heart conditions such as congestive heart failure and atrial fibrillation. It is classified under the category of cardiac glycosides, which are compounds that exert a positive inotropic effect on the heart muscle, enhancing its contractility.
The primary source of 16-Anhydro Digitalin is the leaves of the digitalis plant. These plants have been utilized in traditional medicine for centuries, and their extracts have been scientifically validated for various therapeutic applications. The extraction of 16-Anhydro Digitalin typically involves solvent extraction methods followed by purification techniques to isolate the active compounds.
16-Anhydro Digitalin is classified as a cardiac glycoside. Cardiac glycosides are characterized by their steroid structure with one or more sugar moieties attached. They are further categorized based on their structure and biological activity, with 16-Anhydro Digitalin belonging to the subclass of digitalis glycosides.
The synthesis of 16-Anhydro Digitalin can be approached through several methods, primarily focusing on extraction from natural sources or semi-synthetic modifications.
The extraction process often employs techniques such as maceration or Soxhlet extraction, while purification may utilize high-performance liquid chromatography (HPLC) to ensure high purity levels of the final product.
The molecular formula of 16-Anhydro Digitalin is . The compound features a steroid backbone with multiple hydroxyl groups and a unique anhydro sugar moiety.
16-Anhydro Digitalin can participate in various chemical reactions typical for cardiac glycosides:
Common reagents used in these reactions include:
The mechanism of action of 16-Anhydro Digitalin involves inhibition of the sodium-potassium ATPase enzyme located in cardiac cell membranes. This inhibition leads to an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium concentrations through sodium-calcium exchange mechanisms. The enhanced calcium availability increases myocardial contractility and improves cardiac output.
The stability and solubility characteristics make it suitable for formulation into various dosage forms such as tablets and injectables.
16-Anhydro Digitalin has significant applications in both clinical and research settings:
CAS No.: 2134602-45-0
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8